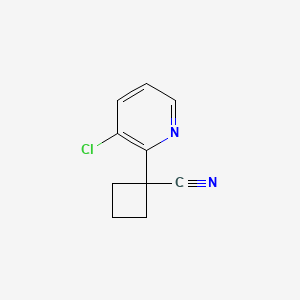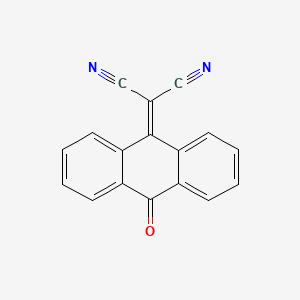
Propanedinitrile, (10-oxo-9(10H)-anthracenylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedinitrile,2-(10-oxo-9(10H)-anthracenylidene)- is a chemical compound with the molecular formula C17H8N2O It is known for its unique structure, which includes an anthracene moiety linked to a propanedinitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile,2-(10-oxo-9(10H)-anthracenylidene)- typically involves the reaction of anthracene derivatives with malononitrile under specific conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction between 10-oxoanthracene and malononitrile. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Propanedinitrile,2-(10-oxo-9(10H)-anthracenylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxylated anthracene derivatives.
Substitution: Amino or alkoxy-substituted anthracene derivatives.
Applications De Recherche Scientifique
Propanedinitrile,2-(10-oxo-9(10H)-anthracenylidene)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
Mécanisme D'action
The mechanism by which Propanedinitrile,2-(10-oxo-9(10H)-anthracenylidene)- exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to intercalate into DNA, potentially disrupting cellular processes. Additionally, its ability to generate reactive oxygen species (ROS) upon photoactivation makes it a candidate for photodynamic therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propanedinitrile,2-(10-oxo-9(10H)-phenanthrenylidene)
- Propanedinitrile,2-(10-oxo-9(10H)-naphthylidene)
- Propanedinitrile,2-(10-oxo-9(10H)-fluorenylidene)
Uniqueness
Propanedinitrile,2-(10-oxo-9(10H)-anthracenylidene)- is unique due to its anthracene core, which imparts distinct photophysical properties and reactivity compared to its phenanthrene, naphthalene, and fluorene analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic and optical characteristics.
Propriétés
Numéro CAS |
10395-02-5 |
|---|---|
Formule moléculaire |
C17H8N2O |
Poids moléculaire |
256.26 g/mol |
Nom IUPAC |
2-(10-oxoanthracen-9-ylidene)propanedinitrile |
InChI |
InChI=1S/C17H8N2O/c18-9-11(10-19)16-12-5-1-3-7-14(12)17(20)15-8-4-2-6-13(15)16/h1-8H |
Clé InChI |
BZOPOLKEYVGAJI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(C#N)C#N)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-7-methoxypyrazolo[1,5-a]pyridine](/img/structure/B14009512.png)
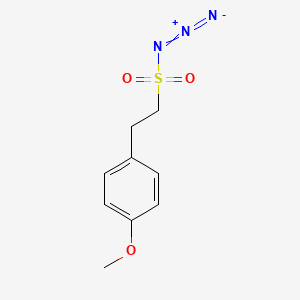
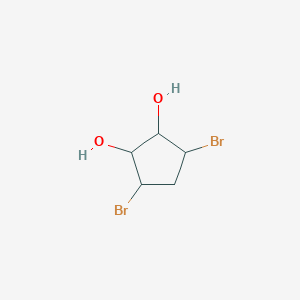

![[2-(4-Methoxybenzoyl)phenyl]-(4-methoxyphenyl)methanone](/img/structure/B14009529.png)
![2-chloro-N-(2-chloroethyl)-N-[(2,4-dimethylphenyl)methyl]ethanamine;hydrochloride](/img/structure/B14009533.png)
![2,2-Bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B14009534.png)
![N-[2-(1,4-dimethyl-6,7,8,9-tetrahydrodibenzofuran-3-yl)ethyl]formamide](/img/structure/B14009538.png)
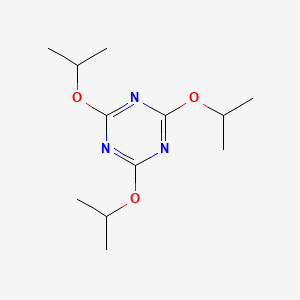
![4-Chloro-2-{[(e)-phenylmethylidene]amino}phenol](/img/structure/B14009561.png)
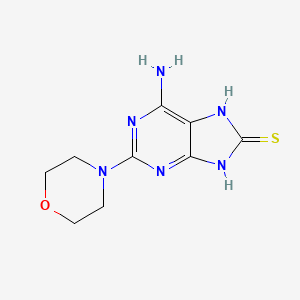

![2-[[4-[(2,4-Diaminopteridin-6-yl)methylsulfanyl]benzoyl]amino]pentanedioic acid](/img/structure/B14009581.png)
